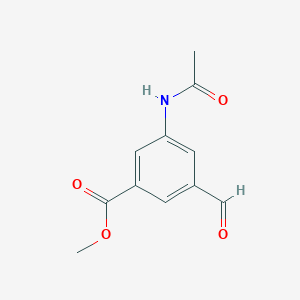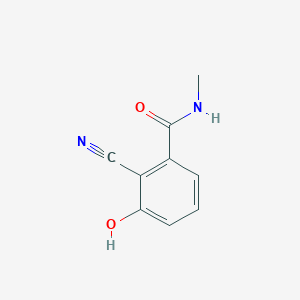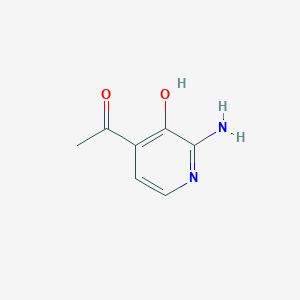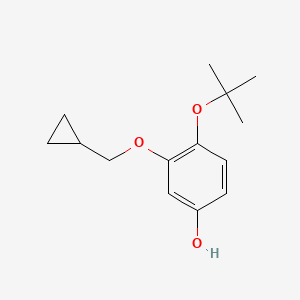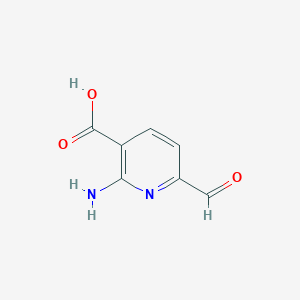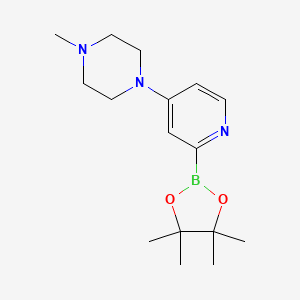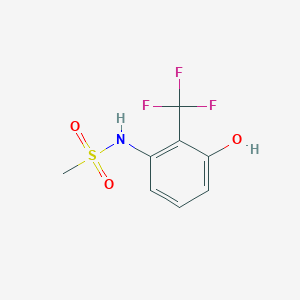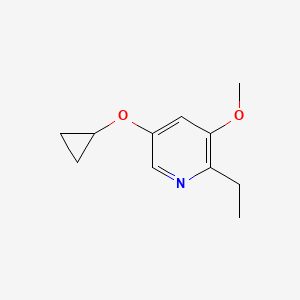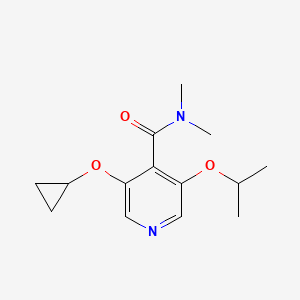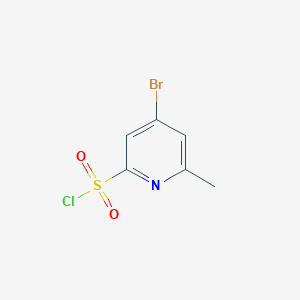
5-(Cyclopropylmethyl)-2-(methylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclopropylmethyl)-2-(methylamino)phenol is an organic compound that features a cyclopropylmethyl group attached to a phenol ring, with a methylamino substituent at the ortho position relative to the hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-2-(methylamino)phenol can be achieved through several synthetic routes. One common method involves the cyclopropylmethylation of a phenol derivative, followed by the introduction of the methylamino group. The reaction conditions typically involve the use of cyclopropylmethyl halides and a base to facilitate the substitution reaction. The methylamino group can be introduced through reductive amination using methylamine and a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cyclopropylmethyl)-2-(methylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.
Substitution: The phenol and amino groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
5-(Cyclopropylmethyl)-2-(methylamino)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Cyclopropylmethyl)-2-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins or enzymes, while the amino group may engage in electrostatic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylamino)phenol: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
5-(Cyclopropylmethyl)phenol:
2-Aminophenol: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness
5-(Cyclopropylmethyl)-2-(methylamino)phenol is unique due to the presence of both the cyclopropylmethyl and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
5-(cyclopropylmethyl)-2-(methylamino)phenol |
InChI |
InChI=1S/C11H15NO/c1-12-10-5-4-9(7-11(10)13)6-8-2-3-8/h4-5,7-8,12-13H,2-3,6H2,1H3 |
InChI-Schlüssel |
XXNYKGJBEAERFB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)CC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



